molecular formula C16H11FN4S B257124 6-(4-Fluorophenyl)-3-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Fluorophenyl)-3-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B257124
M. Wt: 310.4 g/mol
InChI Key: AAWJVNMZBBTYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)-3-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This triazolothiadiazole derivative has been synthesized by multiple methods and has been studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-3-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or by disrupting the function of certain proteins. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
6-(4-Fluorophenyl)-3-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have antibacterial and antifungal activities. It has also been reported to have anti-inflammatory effects. In addition, it has been studied for its potential as a fluorescent probe for detecting metal ions.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(4-Fluorophenyl)-3-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a versatile compound with various applications. It has been reported to exhibit antitumor, antimicrobial, and antifungal activities, as well as potential as an anti-inflammatory agent and a fluorescent probe for detecting metal ions. One limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action. Further studies are needed to elucidate the exact mechanism of action of this compound.

Future Directions

There are several future directions for research on 6-(4-Fluorophenyl)-3-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further study its potential as an anti-inflammatory agent and to explore its mechanism of action. Another direction is to investigate its potential as a fluorescent probe for detecting metal ions and to optimize its properties for this application. Additionally, further studies are needed to explore its potential as an antitumor, antimicrobial, and antifungal agent and to optimize its properties for these applications. Overall, 6-(4-Fluorophenyl)-3-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various fields of science.

Synthesis Methods

The synthesis of 6-(4-Fluorophenyl)-3-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature by several methods. One of the methods involves the reaction of 4-fluoroaniline, 2-methylbenzaldehyde, and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. Another method involves the reaction of 4-fluoroaniline, 2-methylbenzaldehyde, and thiosemicarbazide in the presence of acetic anhydride and glacial acetic acid. Both methods result in the formation of the desired triazolothiadiazole derivative in good yields.

Scientific Research Applications

6-(4-Fluorophenyl)-3-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields of science. It has been reported to exhibit antitumor, antimicrobial, and antifungal activities. It has also been studied for its potential as an anti-inflammatory agent. In addition, it has been reported to have potential as a fluorescent probe for detecting metal ions.

properties

Product Name

6-(4-Fluorophenyl)-3-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H11FN4S

Molecular Weight

310.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11FN4S/c1-10-4-2-3-5-13(10)14-18-19-16-21(14)20-15(22-16)11-6-8-12(17)9-7-11/h2-9H,1H3

InChI Key

AAWJVNMZBBTYOO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.